molecular formula C10H16O B035165 cis-Pinocarveol CAS No. 19889-99-7

cis-Pinocarveol

Cat. No.: B035165
CAS No.: 19889-99-7
M. Wt: 152.23 g/mol
InChI Key: LCYXQUJDODZYIJ-YIZRAAEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-Pinocarveol: is an organic compound with the molecular formula C10H16O . It is a bicyclic monoterpenoid, which means it is derived from two isoprene units and contains a hydroxyl group as a substituent. This compound exists in two stereoisomeric forms: cis and trans, with the cis form being the focus here. This compound is naturally found in various plant species, including Eucalyptus globulus and Picea abies, and is a component of several essential oils .

Preparation Methods

Synthetic Routes and Reaction Conditions: cis-Pinocarveol can be synthesized by heating a mixture of turpentine, selenium dioxide, and hydrogen peroxide. In this reaction, selenium dioxide acts as a catalyst, while hydrogen peroxide oxidizes the pinene found in turpentine. The other components in the turpentine remain unreacted .

Industrial Production Methods: Industrial production of this compound typically involves the same oxidation process using turpentine as the starting material. The reaction conditions are optimized to maximize yield and purity, ensuring that the selenium dioxide catalyst and hydrogen peroxide are used efficiently.

Chemical Reactions Analysis

Types of Reactions: cis-Pinocarveol undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form pinocarvone.

    Reduction: Reduction reactions can convert it back to pinene.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Acidic or basic conditions can facilitate substitution reactions, depending on the desired product.

Major Products:

    Oxidation: Pinocarvone

    Reduction: Pinene

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

cis-Pinocarveol has several scientific research applications:

Mechanism of Action

The mechanism by which cis-Pinocarveol exerts its effects involves its interaction with various molecular targets and pathways. For instance, its insect-repellent properties are linked to its ability to activate specific receptors in insects, leading to aversion behaviors. In biological systems, it may interact with enzymes and receptors involved in inflammatory and microbial pathways, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

    trans-Pinocarveol: The trans isomer of pinocarveol, differing in the stereochemical orientation of the hydroxyl group.

    Isopinocarveol: Another stereoisomer with a different arrangement of atoms.

    Pinocarvone: An oxidized form of pinocarveol.

Uniqueness: cis-Pinocarveol is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological systems. Its presence in essential oils and its role in natural plant defense mechanisms also distinguish it from other similar compounds .

Properties

IUPAC Name

(1S,3S,5S)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h7-9,11H,1,4-5H2,2-3H3/t7-,8+,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYXQUJDODZYIJ-YIZRAAEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC1C(=C)C(C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]2C[C@@H]1C(=C)[C@H](C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501185680
Record name (1S,3S,5S)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501185680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19889-99-7
Record name (1S,3S,5S)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptan-3-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19889-99-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S-(1alpha,3beta,5alpha))-6,6-Dimethyl-2-methylenebicyclo(3.1.1)heptan-3-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019889997
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1S,3S,5S)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501185680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1S-(1α,3β,5α)]-6,6-dimethyl-2-methylenebicyclo[3.1.1]heptan-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.445
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-Pinocarveol
Reactant of Route 2
cis-Pinocarveol
Reactant of Route 3
cis-Pinocarveol
Reactant of Route 4
cis-Pinocarveol
Reactant of Route 5
cis-Pinocarveol
Reactant of Route 6
cis-Pinocarveol
Customer
Q & A

Q1: What is the primary source of cis-pinocarveol and how is it typically obtained?

A1: this compound is a natural monoterpene alcohol found in the essential oils of various plants. A significant source is Artemisia herba-alba Asso, a plant common to Iranian rangelands. [, ] Steam distillation is a frequently used method for extracting essential oils, with subsequent analysis and identification of this compound often performed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS). [, ]

Q2: Has the chemical composition of essential oils containing this compound been shown to vary?

A2: Yes, research indicates that both the growth stage and altitude of Artemisia herba-alba Asso can influence the essential oil content and composition. For example, higher altitudes (1280m) yielded greater essential oil content, and the relative levels of certain constituents, including this compound, were shown to increase during the flowering stage. [] Similarly, comparative analysis of male and female Hedyosmum scabrum leaves revealed differences in the essential oil composition. Notably, the female leaves exhibited a higher percentage of linalool, while the male leaves contained a greater percentage of pinocarvone. []

Q3: Beyond its presence in essential oils, have any other interesting chemical properties of this compound been investigated?

A3: Yes, this compound has been subjected to pyrolysis, a process of thermal decomposition. This process leads to significant molecular rearrangement, resulting in the formation of an acyclic aldehyde. Deuterium labeling experiments were instrumental in elucidating the mechanism by which this transformation occurs. [, ]

Q4: Are there any known instances of this compound being chemically modified or incorporated into other molecules?

A5: Yes, analysis of Hedyosmum scabrum leaves revealed the presence of non-volatile esters, specifically esters of p-coumaric and ferulic acids with this compound. These findings were made possible through basic hydrolysis of leaf extracts, followed by NMR spectroscopy of the resulting acids and GC-MS analysis of the monoterpene alcohols. [] The identification of these esters expands the understanding of this compound's potential chemical diversity and its role within plant systems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.